molecular formula C23H29Cl2NO3 B1671320 Estromustine CAS No. 62899-40-5

Estromustine

Cat. No.: B1671320
CAS No.: 62899-40-5
M. Wt: 438.4 g/mol
InChI Key: AXWYROHIFVWHMR-UGTOYMOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Estramustine, an antineoplastic agent, primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen .

Mode of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .

Biochemical Pathways

Estramustine affects the biochemical pathways involved in DNA replication and cell division . By alkylating DNA and other cellular components, it disrupts these processes, leading to DNA damage and cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Estramustine is initially dephosphorylated in the gastrointestinal tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol . The time to peak is 2 to 3 hours . The elimination half-life of this compound is 13.6 hours . It is excreted primarily in feces, with trace amounts in urine .

Result of Action

The result of estramustine’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . In vitro, estramustine and its metabolite this compound are cytotoxic in human prostatic cancer cell lines and have been shown to induce mitotic arrest at metaphase .

Preparation Methods

Estromustine is synthesized by conjugating estradiol with nor-nitrogen mustard through a carbamate linkage. The synthetic route involves treating the amine (ClCH₂CH₂)₂NH with phosgene to produce the acid chloride of normustine. This intermediate then reacts with the phenolic hydroxyl group of estradiol in the presence of a base to form this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production and purity.

Chemical Reactions Analysis

Estromustine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic aqueous solutions for hydrolysis, and oxidizing agents for oxidation reactions. The major products formed from these reactions include estradiol, this compound phosphate, and other metabolites .

Scientific Research Applications

Comparison with Similar Compounds

Estromustine is unique in its combination of estrogenic and alkylating properties. Similar compounds include:

Compared to these compounds, this compound’s unique combination of estrogenic and alkylating properties makes it particularly effective in targeting hormone-dependent cancers while also providing cytotoxic effects .

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYROHIFVWHMR-UGTOYMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978673
Record name Estromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62899-40-5
Record name Leo 271 f
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estromustine
Reactant of Route 2
Reactant of Route 2
Estromustine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Estromustine
Reactant of Route 4
Reactant of Route 4
Estromustine
Reactant of Route 5
Reactant of Route 5
Estromustine
Reactant of Route 6
Estromustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.